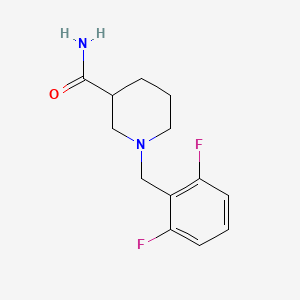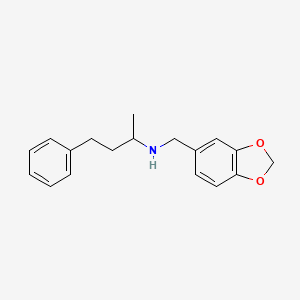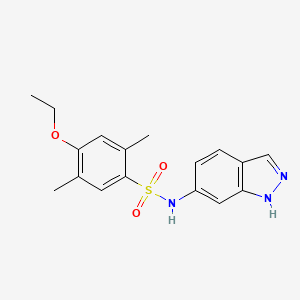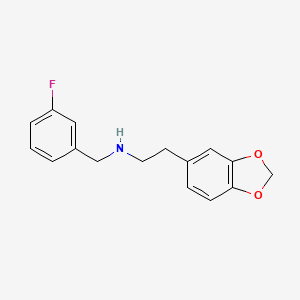
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate (abbreviated as BRD) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate exerts its therapeutic effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate inhibits the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cellular differentiation. By inhibiting HDAC activity, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate can alter gene expression patterns and induce cell death in cancer cells. Additionally, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate induces cell death by altering gene expression patterns and inhibiting cell proliferation. In inflammation, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological disorders, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate improves cognitive function and reduces neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate in lab experiments is its specificity for HDAC inhibition, which allows for targeted modulation of gene expression patterns. However, one limitation of using 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate is its potential toxicity, which can limit its therapeutic applications.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate the potential of 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate as a tool for epigenetic research and gene expression modulation. Additionally, research can be conducted to identify potential side effects and toxicity of 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate, which can inform its therapeutic applications.
Synthesis Methods
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate is synthesized through a multi-step process that involves the reaction of 4-bromoaniline with ethyl acetoacetate to produce 1-(4-bromophenyl)-3-ethoxycarbonyl-2-pyrazolin-5-one. This intermediate compound is then reacted with thiosemicarbazide in the presence of acetic acid to produce 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate.
Scientific Research Applications
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-3-17-15(18-4-2)22-12-9-13(20)19(14(12)21)11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIZOEOELNHVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl N,N'-diethylcarbamimidothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(2-methyl-1H-benzimidazol-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5057697.png)
![N-[2-methyl-5-(6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B5057699.png)


![4-{benzoyl[(3-nitrophenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B5057716.png)
![[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5057728.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5057736.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5057739.png)



![2-[acetyl(methyl)amino]-5-methylbenzoic acid](/img/structure/B5057785.png)
![2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5057786.png)
![1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5057805.png)